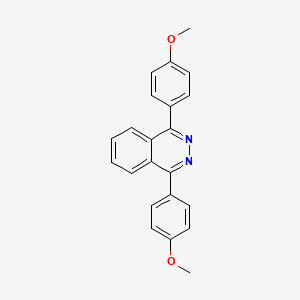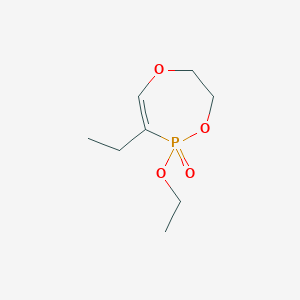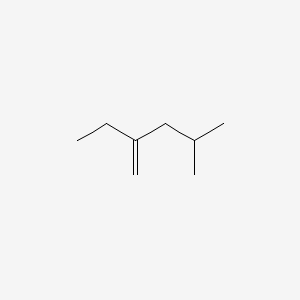
1,4-Bis(4-methoxyphenyl)phthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(4-methoxyphenyl)phthalazine is a chemical compound belonging to the phthalazine family It is characterized by the presence of two methoxyphenyl groups attached to the 1 and 4 positions of the phthalazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis(4-methoxyphenyl)phthalazine can be synthesized through various methods. One common approach involves the reaction of 1-chlorophthalazine with 4-methoxyaniline under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine, and it is carried out under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using industrial-grade solvents and catalysts, and employing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(4-methoxyphenyl)phthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydrophthalazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings .
Applications De Recherche Scientifique
1,4-Bis(4-methoxyphenyl)phthalazine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anti-proliferative activity against cancer cell lines.
Material Science: The compound’s structural properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: Its interactions with biological molecules are of interest for developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 1,4-Bis(4-methoxyphenyl)phthalazine involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(4-bromophenyl)phthalazine: Similar structure but with bromine atoms instead of methoxy groups.
1,4-Bis(4-nitrophenyl)phthalazine: Contains nitro groups instead of methoxy groups.
1,4-Bis(4-aminophenyl)phthalazine: Features amino groups in place of methoxy groups.
Uniqueness
1,4-Bis(4-methoxyphenyl)phthalazine is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and can affect its applications in various fields .
Propriétés
Numéro CAS |
5441-28-1 |
|---|---|
Formule moléculaire |
C22H18N2O2 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
1,4-bis(4-methoxyphenyl)phthalazine |
InChI |
InChI=1S/C22H18N2O2/c1-25-17-11-7-15(8-12-17)21-19-5-3-4-6-20(19)22(24-23-21)16-9-13-18(26-2)14-10-16/h3-14H,1-2H3 |
Clé InChI |
SXWJXIUDVYZJFA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-6-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13799374.png)
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13799384.png)


![N-[2-(cyclohexylamino)-2-oxoethyl]-1-(1-methylethyl)-N-[(4-methylphenyl)methyl]-1H-Pyrazole-4-carboxamide](/img/structure/B13799400.png)




![9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]amino]-](/img/structure/B13799422.png)

![N-[(1Z)-6-Amino-2,4-cyclohexadien-1-ylidene]acetamide](/img/structure/B13799435.png)


